Iron(III) oxide - 12134-66-6

Iron(III) oxide

Catalog Number: EVT-7932812
CAS Number: 12134-66-6
Molecular Formula: Fe2O3
Molecular Weight: 159.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iron(III) oxide, also known as ferric oxide, is a chemical compound with the formula Fe₂O₃. It is one of the three main oxides of iron, the other two being iron(II) oxide (FeO), which is rare, and iron(II,III) oxide (Fe₃O₄), which also occurs naturally as the mineral magnetite. Iron(III) oxide is prevalent in nature as the mineral hematite, which is the main source of iron for the steel industry. [] Iron(III) oxide exists in various polymorphs, including α-Fe₂O₃ (hematite), β-Fe₂O₃, γ-Fe₂O₃ (maghemite), ε-Fe₂O₃, and amorphous Fe₂O₃. [, ] These polymorphs differ in their crystal structure and exhibit unique physical and chemical properties, leading to their diverse applications. [, ] Iron(III) oxide nanoparticles have gained significant attention due to their attractive attributes, including low cost, non-toxicity, abundance, and unique chemico-physical properties. []

Source and Classification

Ferric oxide red can be sourced from natural iron ores or synthesized through various chemical processes. It falls under the category of inorganic pigments, specifically iron oxides, which are characterized by their high durability and excellent lightfastness. The classification of ferric oxide red can be further detailed as follows:

  • Type: Inorganic pigment
  • Chemical Formula: Fe2O3\text{Fe}_2\text{O}_3
  • Color Index: Pigment Red 101
Synthesis Analysis

Methods of Synthesis

Ferric oxide red can be synthesized using several methods, including:

  1. Precipitation Method: This involves the reaction of iron salts with alkali to produce ferric hydroxide, which is then dehydrated to form ferric oxide red.
  2. Microwave-Assisted Synthesis: A modern technique that uses microwave irradiation to accelerate the synthesis process, allowing for lower temperatures and reduced agglomeration of particles .
  3. Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature water to facilitate the formation of ferric oxide from iron precursors .

Technical Details

The precipitation method typically involves mixing solutions of ferrous sulfate and sodium hydroxide, followed by oxidation to convert ferrous ions to ferric ions. The resulting precipitate is filtered, washed, and dried. The purity and color intensity can be adjusted by controlling parameters such as pH, temperature, and reaction time .

Molecular Structure Analysis

Structure of Ferric Oxide Red

Ferric oxide red has a crystalline structure that can exist in several forms, primarily hematite (αFe2O3\alpha-\text{Fe}_2\text{O}_3) and maghemite (γFe2O3\gamma-\text{Fe}_2\text{O}_3). The hematite structure consists of a hexagonal close-packed arrangement of oxygen atoms with iron ions occupying octahedral sites.

Data on Molecular Structure

  • Molecular Weight: 159.69 g/mol
  • Crystal System: Hexagonal
  • Density: Approximately 5.24 g/cm³
  • Melting Point: 1538 °C
Chemical Reactions Analysis

Reactions Involving Ferric Oxide Red

Ferric oxide red participates in various chemical reactions:

  1. Oxidation-Reduction Reactions: Ferric oxide can act as an oxidizing agent in reactions with reducing agents.
  2. Acid-Base Reactions: It reacts with acids to form ferric salts.
  3. Thermal Decomposition: At high temperatures, ferric oxide can decompose into iron oxides with different oxidation states.

Technical Details of Reactions

In the presence of strong acids like hydrochloric acid, ferric oxide dissolves to form ferric chloride:

Fe2O3+6HCl2FeCl3+3H2O\text{Fe}_2\text{O}_3+6\text{HCl}\rightarrow 2\text{FeCl}_3+3\text{H}_2\text{O}

This reaction highlights the solubility of ferric oxide in acidic environments.

Mechanism of Action

Process of Action

Ferric oxide red acts primarily as a pigment due to its ability to absorb specific wavelengths of light while reflecting others. The reddish color results from the electronic transitions within the iron ions when exposed to light.

Data on Mechanism

The absorption spectrum of ferric oxide red shows significant absorption in the ultraviolet region while reflecting visible light predominantly in the red spectrum. This property makes it an effective coloring agent in various applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Reddish-brown
  • Appearance: Fine powder
  • Solubility: Insoluble in water but soluble in strong acids.

Chemical Properties

  • Stability: Chemically stable under normal conditions.
  • Reactivity: Reacts with strong acids and bases; does not undergo significant changes under ambient conditions.

Relevant data includes a low oil absorption value, indicating its efficient use as a pigment without excessive binder requirements .

Applications

Ferric oxide red is utilized across various scientific fields:

  1. Pigments in Paints and Coatings: It provides durability and excellent color retention.
  2. Ceramics and Glass Manufacturing: Used for coloring glass and ceramic products.
  3. Catalysts in Chemical Reactions: Acts as a catalyst support due to its high surface area.
  4. Biomedical Applications: Explored for use in drug delivery systems due to its biocompatibility.
Synthesis Methodologies of Ferric Oxide Red

Advanced Solid-State Synthesis Techniques

Solid-state synthesis enables polymorph-specific production of ferric oxide red (α-Fe₂O₃) through precisely controlled thermal and mechanical energy input. These techniques bypass liquid-phase intermediates, yielding high-purity crystalline products suitable for advanced applications.

Mechanochemical Activation in Polymorphic Phase Control

Mechanochemical processing utilizes high-energy grinding to induce solid-state reactions between iron precursors and inorganic salts. This method achieves polymorphic control through mechanical force rather than thermal energy. During ball milling, iron salts (e.g., FeCl₃·6H₂O) co-ground with alkali hydroxides (NaOH/KOH) undergo dehydration and molecular rearrangement, directly forming hematite nanoparticles. Particle size distribution (15-80 nm) and crystallinity depend critically on milling duration, energy input, and salt-to-precursor ratios. NaCl or KCl matrices prevent particle agglomeration during phase transformation and enable selective α-Fe₂O₃ formation at significantly lower temperatures (400-600°C) than conventional calcination (>700°C) [2] [10]. The process yields nanoparticles with surface areas exceeding 80 m²/g, ideal for catalytic applications where high reactivity is essential. Phase purity is verified through X-ray diffraction showing characteristic hematite peaks (2θ = 33.1°, 35.6°) without maghemite or magnetite impurities [7] [8].

Table 1: Solid-State Synthesis Parameters for Polymorph Control

Mechanochemical SystemTemperature Range (°C)Phase OutputParticle Size (nm)Surface Area (m²/g)
FeCl₃·6H₂O + NaOH + NaCl400-450α-Fe₂O₃15-3085-110
FeSO₄ + KOH + KCl500-600α-Fe₂O₃40-8040-60
Fe₂(SO₄)₃ + NaOH + Na₂SO₄550-650α-Fe₂O₃60-10025-40

Plasma-Assisted Oxidation of Metallic Iron Precursors

Non-thermal plasma irradiation transforms metallic iron precursors directly into hematite through gas-phase oxidation at near-ambient temperatures. Iron pentacarbonyl (Fe(CO)₅) vapor introduced into oxygen plasma undergoes dissociation, oxidation, and nucleation to form highly monodisperse α-Fe₂O₃ nanoparticles (10-25 nm). Plasma parameters critically determine phase composition:

  • Oxidizing plasma (O₂/Ar mixtures): Promotes complete oxidation to hematite with stoichiometric O/Fe ratios ≥1.5
  • Reducing plasma (H₂/Ar mixtures): Favors magnetite (Fe₃O₄) or wüstite (FeO) formation
  • Power density: Controls crystallite size through nucleation kinetics (higher power = smaller particles)

This method achieves rapid reaction cycles (<5 minutes residence time) and eliminates liquid waste streams. The resultant nanoparticles exhibit 94-98% phase purity with uniform morphology confirmed by TEM, making them suitable for high-grade pigments and magnetic recording media [2] [8].

Wet-Chemical Fabrication Strategies

Solution-phase methods provide precise control over particle morphology through manipulation of nucleation kinetics and growth conditions. These techniques enable industrial-scale production of pigment-grade ferric oxide red.

Hydrothermal/Solvothermal Crystallization Dynamics

Hydrothermal treatment of ferrihydrite (FeOOH) precursors between 150-220°C facilitates topotactic transformation into hematite through dissolution-reprecipitation mechanisms. Crystal morphology is engineered by modulating:

  • Precursor concentration: Dilute systems (<0.1M Fe³⁺) favor pseudocubic particles; concentrated systems (>0.5M) produce hexagonal plates
  • Mineralizers: PO₄³⁻ ions selectively adsorb on (001) planes, promoting anisotropic growth into rhombohedral particles
  • Organic additives: Polyvinylpyrrolidone (PVP) restricts growth along [100] direction, yielding nanorods (aspect ratios 5:1 to 8:1)

Phase-pure hematite forms after 6-12 hours at 180°C with crystallite sizes tunable between 30-150 nm. Solvent polarity dramatically affects kinetics—ethanol/water mixtures accelerate crystallization rates by 30% compared to aqueous systems due to reduced dielectric constant [3] [7] [9]. The process delivers superior pigment properties with color values L* = 25-30, a* = 35-40 (CIELAB scale), meeting industrial standards for construction materials.

Microemulsion Templating for Size-Controlled Nanoparticles

Water-in-oil microemulsions create nanoreactors for constrained precipitation of iron oxides. Surfactant-stabilized aqueous droplets (5-50 nm diameter) confine particle growth within their cores. Key process variables include:

  • Surfactant type: Sodium dodecyl sulfate (SDS) produces smaller droplets than cetyltrimethylammonium bromide (CTAB)
  • Water-to-surfactant ratio (ω): Determines droplet size (higher ω = larger templates)
  • Precursor chemistry: Fe³⁺/Fe²⁺ coprecipitation yields magnetite; Fe³⁺ oxidation produces hematite

After precipitation, calcination at 500°C converts amorphous intermediates into crystalline α-Fe₂O₃ while preserving template-defined morphology. Standard deviations in particle size distribution are maintained below 8%, enabling production of monodisperse nanoparticles (20±2 nm) for precision applications like medical diagnostics and catalysis [10].

Table 2: Wet-Chemical Synthesis Parameters for Morphological Control

MethodKey ParametersMorphologySize Range (nm)Application Suitability
Hydrothermal (aqueous)180°C, 8hr, 0.2M Fe³⁺Hexagonal plates80-150Pigments, Ceramics
Hydrothermal (ethanolic)160°C, 6hr, 0.3M Fe³⁺Pseudocubic crystals40-80Catalysts
Microemulsion (SDS)ω=10, [Fe³⁺]=0.1M, calcination 500°CSpherical18-25Biomedical, Sensors
Microemulsion (CTAB)ω=15, [Fe³⁺]=0.05M, calcination 450°CEllipsoidal30-50Magnetic recording

Biological and Green Synthesis Approaches

Biological routes leverage natural iron-transformation pathways to create environmentally benign synthesis platforms for ferric oxide red. These methods typically operate near ambient conditions with reduced energy inputs.

Microbial-Mediated Iron Oxidation Pathways

Acidithiobacillus ferrooxidans catalyze extracellular iron oxidation through enzymatic electron transfer at pH 1.5-3.5. The process involves:

  • Bacterial oxidation of Fe²⁺ to Fe³⁺ via cytochrome c oxidase
  • Abiotic hydrolysis: Fe³⁺ + 3H₂O → FeOOH + 3H⁺
  • Thermal dehydration (60-80°C): 2FeOOH → α-Fe₂O₃ + H₂O

The resulting nanoparticles (20-100 nm) contain trace biogenic elements (S, P) that enhance photocatalytic activity. Iron oxidation rates reach 250-350 mg/L/h at 30°C, with 85-90% conversion efficiency. However, particle size distribution remains broader (PDI >0.3) than chemically synthesized counterparts, requiring post-processing for size fractionation [10].

Phytochemical Reduction Mechanisms in Plant-Extract Syntheses

Polyphenol-rich plant extracts (e.g., Azadirachta indica, Camellia sinensis) reduce and precipitate iron ions through chelation and redox reactions. Gallic acid derivatives reduce Fe³⁺ to Fe²⁺, followed by auto-oxidation to ferric oxide:4Fe²⁺ + O₂ + 6H₂O → 4FeOOH + 8H⁺ → 2α-Fe₂O₃ + 4H₂OReaction parameters determining particle characteristics include:

  • Extract concentration: Higher concentrations (>10% w/v) accelerate reduction but increase organic inclusion
  • pH: Neutral conditions (pH 7) favor uniform nucleation
  • Metal/extract ratio: Optimal 1:2 molar ratio (Fe:polyphenols) balances reduction and capping

This approach yields nanoparticles (15-60 nm) coated with phytochemicals that prevent agglomeration. While providing a 70% energy reduction compared to conventional methods, the particles exhibit 5-8% carbon content, potentially limiting high-temperature applications [10].

Industrial Byproduct Valorization

Secondary iron sources from industrial waste streams offer economically viable and environmentally sustainable feedstocks for ferric oxide red production, supporting circular economy models in metallurgical sectors.

Acid Leaching of Iron from Coal Gangue Residues

Coal gangue, containing 8-15% iron as oxides/silicates, undergoes sulfuric acid leaching (60-80°C, 2-4 hours) to extract soluble iron:Fe₂O₃ + 3H₂SO₄ → Fe₂(SO₄)₃ + 3H₂OPost-leach purification involves:

  • Silica removal via pH-controlled precipitation (pH 3.5-4.0)
  • Aluminum extraction using tributyl phosphate solvent extraction
  • Ferric hydroxide precipitation at pH 9-10 with ammonia

Calcination (700-750°C) of the precipitate produces pigment-grade hematite with 95-97% purity. The process achieves 80-85% iron recovery, transforming hazardous waste into valuable products while reducing landfill burden [5] [9].

Recovery from Metallurgical Slags via Solvent Extraction

Red mill scale (Fe₂O₃ >90%) from steel processing is blended with alumina (Al₂O₃) and graphite for carbothermic reduction:Fe₂O₃ + 3C → 2Fe + 3CO (at 1450-1550°C)Simultaneously, partial alumina reduction occurs:Al₂O₃ + 3C → 2Al + 3COThe molten mixture forms ferroaluminum alloys (Fe-Al) with 5-15% aluminum content. Subsequent oxidation at 600-800°C in controlled atmospheres selectively converts iron to phase-pure hematite:4Fe + 3O₂ → 2α-Fe₂O₃Aluminum remains metallic, enabling magnetic separation. This valorization route achieves 92-95% iron recovery efficiency while utilizing waste heat from upstream processes, reducing energy intensity by 40% compared to primary ore processing [5].

Table 3: Industrial Waste Valorization Efficiency

Waste SourceIron Content (%)Extraction MethodProcess ConditionsRecovery Efficiency (%)Product Purity (%)
Coal gangue8-15Acid leaching (H₂SO₄)80°C, 3h, solid/liquid=1:580-8595-97
Red mill scale90-95Carbothermic reduction1550°C, Ar atmosphere, 30min92-9598-99
Pickling sludge25-35Alkaline precipitationpH 10.5, 80°C, 2h75-8090-92
Copper smelting slag40-45Ammonium sulfate roast450°C, 2h, (NH₄)₂SO₄:slag=1.5:185-8894-96

Properties

CAS Number

12134-66-6

Product Name

Ferric Oxide Red

IUPAC Name

oxo(oxoferriooxy)iron

Molecular Formula

Fe2O3

Molecular Weight

159.69 g/mol

InChI

InChI=1S/2Fe.3O

InChI Key

JEIPFZHSYJVQDO-UHFFFAOYSA-N

SMILES

O=[Fe]O[Fe]=O

Canonical SMILES

O=[Fe]O[Fe]=O

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